molecular formula C15H22N4O2 B2399030 2-[2-(4-ethylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 860611-75-2

2-[2-(4-ethylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B2399030
CAS No.: 860611-75-2
M. Wt: 290.367
InChI Key: XIHIIWHPWUWJKQ-UHFFFAOYSA-N
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Description

2-[2-(4-Ethylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS: 860611-75-2; molecular formula: C₁₅H₂₂N₄O₂) is a pyrido-oxazinone derivative characterized by a fused bicyclic core (pyridine and oxazine rings) and a 4-ethylpiperazine ethyl side chain. The compound’s structure combines a planar heteroaromatic system with a flexible ethylpiperazine moiety, a feature commonly exploited in medicinal chemistry to enhance receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

2-[2-(4-ethylpiperazin-1-yl)ethyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-2-18-8-10-19(11-9-18)7-5-13-15(20)17-14-12(21-13)4-3-6-16-14/h3-4,6,13H,2,5,7-11H2,1H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHIIWHPWUWJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCC2C(=O)NC3=C(O2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyridooxazinone Core

The oxazinone ring is constructed via cyclization of 2-aminopyridine derivatives. A representative protocol involves:

  • Condensation : Reacting 2-amino-3-hydroxypyridine with ethyl chloroacetate in the presence of K₂CO₃ in DMF at 80°C for 12 hours to form the oxazinone ring.
  • Nitration : Introducing a nitro group at position 5 using HNO₃/H₂SO₄ at 0°C, yielding 5-nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one (85% yield).

Reaction Conditions Table

Step Reagents Temp (°C) Time (h) Yield (%)
1 Ethyl chloroacetate, K₂CO₃, DMF 80 12 78
2 HNO₃ (conc.), H₂SO₄ 0 2 85

Side Chain Installation via Nucleophilic Aromatic Substitution

The nitro group at position 5 is replaced with the ethylpiperazine moiety:

  • SNAr Reaction : Treating 5-nitro-oxazinone with 2-(4-ethylpiperazino)ethylamine in DMSO at 120°C for 24 hours under N₂.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) to reduce residual nitro groups (if present).

Key Data

  • Optimal molar ratio: 1:1.2 (oxazinone:amine)
  • Side product formation: <5% (monitored via HPLC)

Alternative Pathways and Optimization

One-Pot Cyclization-Alkylation Strategy

A streamlined method combines oxazinone formation and side chain introduction:

  • Simultaneous Cyclization/Alkylation : Using 2-amino-3-hydroxypyridine, ethyl bromoacetate, and 4-ethylpiperazine in a ternary solvent system (MeCN/H₂O/EtOH, 3:1:1) at 100°C for 18 hours.
  • Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) affords the target compound in 68% yield.

Advantages

  • Eliminates nitro intermediate isolation
  • Reduces total synthesis time by 40%

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 300 W) reduces reaction times:

Parameter Conventional Method Microwave Method
Reaction Time 24 hours 45 minutes
Yield 78% 82%
Purity (HPLC) 95% 98%

Energy consumption decreases by 60%, making this method environmentally favorable.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.05 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.45–2.60 (m, 10H, piperazine and CH₂), 4.30 (s, 2H, OCH₂), 6.85–7.20 (m, 3H, pyridine-H).
  • HRMS : m/z [M+H]⁺ calcd for C₁₅H₂₂N₄O₂: 290.1743; found: 290.1746.

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeOH gradient)
  • Elemental Analysis : C 62.05%, H 7.64%, N 19.30% (theoretical: C 62.06%, H 7.59%, N 19.31%)

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • Ethylpiperazine Sourcing : Bulk pricing reduces raw material costs by 30% compared to lab-scale purchases.
  • Solvent Recycling : DMF recovery via distillation achieves 85% reuse efficiency.

Regulatory Compliance

  • Genotoxic Impurities : Control of nitrosamines (<1 ppm) via post-synthesis treatment with ascorbic acid.
  • Waste Management : Neutralization of acidic byproducts with CaCO₃ before disposal.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-ethylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-[2-(4-ethylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-ethylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: Alkyl or aromatic groups at the 4-position of the oxazinone ring (e.g., 4-nitrobenzyl in NPO) enhance antiproliferative activity against hepatocellular carcinoma (HCC) .
  • Side Chain Flexibility : The ethylpiperazine group in the target compound may improve solubility and receptor engagement compared to rigid aromatic substituents (e.g., biphenyl-carbonitrile in 5a) .
  • Electron-Withdrawing Groups : Nitro or halogen substituents (e.g., bromo in 7-bromo derivatives) increase molecular weight and may reduce metabolic stability .
Pharmacokinetic and Physicochemical Properties
  • LogP : The target compound’s XLogP3 (0.7) is lower than nitrobenzyl-substituted analogues (e.g., NPO, LogP ~2.5), suggesting improved hydrophilicity .
Clinical and Preclinical Relevance
  • NF-κB Pathway Inhibition : NPO suppresses NF-κB DNA binding and downstream oncogenic signaling in HCC, suggesting a shared mechanism with structurally related compounds .

Biological Activity

The compound 2-[2-(4-ethylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one , with CAS number 860611-75-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H22N4O2
  • Molecular Weight : 290.36 g/mol
  • Structural Features : The compound features a pyrido[3,2-b][1,4]oxazine core with an ethylpiperazine substituent, which may influence its pharmacological properties.
PropertyValue
Molecular FormulaC15H22N4O2
Molecular Weight290.36 g/mol
CAS Number860611-75-2

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of soluble guanylyl cyclase (sGC), which plays a crucial role in vasodilation and neurotransmission processes .

Therapeutic Applications

  • Muscle Degeneration : Research indicates that this compound may have potential therapeutic effects in treating muscular degradation conditions. It is suggested that it can inhibit muscle atrophy and promote muscle regeneration .
  • Neurological Disorders : Given its structural similarity to other bioactive compounds, it is hypothesized that it may exhibit neuroprotective properties, potentially benefiting conditions such as neurodegeneration and cognitive decline.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • A study published in Bioorganic & Medicinal Chemistry examined derivatives of oxadiazole and their effects on sGC. While the direct effects of this compound were not the primary focus, the findings suggest a pathway for further investigation into its role as an sGC modulator .
  • Another research effort highlighted the synthesis and evaluation of various pyridine-containing compounds for their inhibitory effects on muscle degradation. This study provides a foundation for understanding how derivatives like this compound can be utilized in therapeutic settings .

Table 2: Summary of Research Findings

Study ReferenceFocus AreaKey Findings
Bioorganic & Medicinal Chemistry (2009)sGC ModulatorsPotential pathways for modulation identified
Muscle Degeneration Study (2013)Inhibitors of muscle atrophyCompound shows promise in preventing muscle loss

Q & A

Q. Advanced SAR Analysis

  • Substituent Effects :
    • Nitrobenzyl Group : In 4-(4-nitrobenzyl) derivatives, electron-withdrawing groups enhance DNA binding inhibition (IC₅₀ = 2.1 µM in HepG2) .
    • Ethylpiperazine Side Chain : Improves solubility and bioavailability compared to bulkier substituents .
  • Methodology :
    • Synthesize analogs via combinatorial chemistry.
    • Test NF-κB luciferase reporter activity in transfected HCC cells .

How should researchers resolve contradictions in biological activity data across different cancer models?

Q. Data Contradiction Analysis

  • Case Example : If the compound shows efficacy in HepG2 but not in SK-HEP-1 cells:
    • Mechanistic Profiling : Compare basal NF-κB activation levels (e.g., EMSA for DNA binding).
    • Off-Target Effects : Use kinome-wide profiling to identify unintended kinase inhibition .
    • Metabolic Stability : Assess differences in CYP450 metabolism between cell lines .

What in vitro assays are suitable for evaluating antimicrobial potential under anaerobic conditions?

Q. Advanced Experimental Design

  • Assay Setup :
    • Pathogens : Test against Clostridium difficile or Bacteroides fragilis in anaerobic chambers .
    • MIC Determination : Use broth microdilution (0.5–128 µg/mL) with resazurin as a viability indicator .
  • Controls : Include metronidazole (anaerobe-specific antibiotic) and aerobic bacterial strains to confirm selectivity .

How can the compound’s physicochemical properties be optimized for improved CNS penetration?

Q. Methodological Optimization

  • Lipophilicity : Adjust the ethylpiperazine chain length to balance LogP (target 2–3) .
  • Solubility : Use co-solvents (e.g., DMSO/PEG) in pharmacokinetic studies.
  • Blood-Brain Barrier (BBB) Assays :
    • Parallel artificial membrane permeability assay (PAMPA-BBB).
    • In vivo microdialysis in rodent models .

What analytical techniques validate the crystalline form of salts derived from this compound?

Q. Advanced Characterization

  • X-Ray Diffraction (XRD) : Confirm crystal lattice parameters .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate formation.
  • Dissolution Testing : Compare bioavailability of polymorphs in simulated gastric fluid .

How can researchers assess the compound’s therapeutic index in preclinical models?

Q. Toxicity Profiling

  • In Vitro :
    • Cytotoxicity in primary hepatocytes (LDH release assay).
    • hERG channel inhibition (patch-clamp electrophysiology) .
  • In Vivo :
    • Acute toxicity in rodents (LD₅₀ determination).
    • Histopathological examination of liver/kidney tissues .

What computational tools predict binding interactions with the NF-κB p65 subunit?

Q. Advanced Mechanistic Study

  • Molecular Docking : Use AutoDock Vina with p65 X-ray structures (PDB: 1NFI).
  • MD Simulations : Run 100-ns trajectories to assess binding stability (GROMACS/AMBER) .
  • Validation : Mutate predicted binding residues (e.g., Lys221, Arg187) and test via SPR binding assays .

How does the ethylpiperazine substituent influence metabolic stability in hepatic microsomes?

Q. ADME Profiling

  • Phase I Metabolism : Incubate with human liver microsomes (HLM) and NADPH.
  • Metabolite ID : LC-MS/MS to detect oxidative metabolites (e.g., N-deethylation) .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

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